2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 126435-01-6
VCID: VC5100191
InChI: InChI=1S/C14H16BrNO4/c1-19-14(9-15,20-2)7-8-16-12(17)10-5-3-4-6-11(10)13(16)18/h3-6H,7-9H2,1-2H3
SMILES: COC(CCN1C(=O)C2=CC=CC=C2C1=O)(CBr)OC
Molecular Formula: C14H16BrNO4
Molecular Weight: 342.189

2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione

CAS No.: 126435-01-6

Cat. No.: VC5100191

Molecular Formula: C14H16BrNO4

Molecular Weight: 342.189

* For research use only. Not for human or veterinary use.

2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione - 126435-01-6

Specification

CAS No. 126435-01-6
Molecular Formula C14H16BrNO4
Molecular Weight 342.189
IUPAC Name 2-(4-bromo-3,3-dimethoxybutyl)isoindole-1,3-dione
Standard InChI InChI=1S/C14H16BrNO4/c1-19-14(9-15,20-2)7-8-16-12(17)10-5-3-4-6-11(10)13(16)18/h3-6H,7-9H2,1-2H3
Standard InChI Key GDVLRXGUVTYNSD-UHFFFAOYSA-N
SMILES COC(CCN1C(=O)C2=CC=CC=C2C1=O)(CBr)OC

Introduction

Chemical Structure and Nomenclature

2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione (CAS RN: 126435-01-6) is an organobromine compound with the molecular formula C₁₄H₁₆BrNO₄ and a molecular weight of 342.189 g/mol . Its structure consists of an isoindole-1,3-dione core (a bicyclic aromatic system with two ketone groups) substituted at the 2-position by a 4-bromo-3,3-dimethoxybutyl chain (Figure 1). The bromine atom occupies the terminal position of the butyl chain, while two methoxy groups are attached to the third carbon, creating a sterically hindered environment .

Synonyms and Identifiers

  • IUPAC Name: 2-(4-Bromo-3,3-dimethoxybutyl)-2,3-dihydro-1H-isoindole-1,3-dione

  • Alternative Names:

    • 2-(4-Bromo-3,3-dimethoxybutyl)isoindole-1,3-dione

    • MFCD04124545

  • SMILES: COC(C)(CBr)COC1C(=O)N(C2CCCC2)C(=O)C3=CC=CC=C13

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight342.189 g/mol
Boiling PointNot reported (decomposes before)
Density~1.6 g/cm³ (estimated)
SolubilityLikely soluble in DMF, DMSO, CH₂Cl₂
pKa~11 (amide protons)

The compound’s low polarity, inferred from its dimethoxy and bromo substituents, suggests limited water solubility but good organic solvent compatibility. Thermal stability is expected to be moderate, with decomposition occurring above 200°C based on analogous phthalimides .

Hazard CodeDescriptionSource
H302Harmful if swallowed
H317May cause allergic skin reactions
H319Causes serious eye irritation

Precautions

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

  • Ventilation: Use in a fume hood to avoid inhalation of dust .

  • Storage: Keep in a cool, dry place away from strong oxidizers .

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